molecular formula C13H18FN3S B1452172 N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105188-19-9

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1452172
CAS No.: 1105188-19-9
M. Wt: 267.37 g/mol
InChI Key: QKZCKCMQLZTICU-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 1105188-19-9) is a synthetic small molecule with a molecular formula of C13H18FN3S and a molecular weight of 267.37 g/mol. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse and potent biological activities . The structure incorporates a 4-fluoro substitution on the benzothiazole ring and a diethylamino-terminated ethane-1,2-diamine chain, which may influence its physicochemical properties and interaction with biological targets. Benzothiazole derivatives are extensively investigated for their potential in antiviral and antimicrobial therapeutic development . Specifically, related 2-aminobenzothiazole derivatives have been identified as promising inhibitors of viral entry, with one study demonstrating potent activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) spike pseudovirus with IC50 values in the sub-micromolar range . This suggests potential research applications for this compound in screening and mechanistic studies against emerging viral pathogens. The fluorinated benzothiazole core is a key pharmacophore associated with a broad spectrum of other research activities, including anticancer, antimicrobial, antidiabetic, and anticonvulsant effects, making it a versatile scaffold for hit-to-lead optimization in drug discovery programs . This product is intended for use as a reference standard, building block in organic synthesis, or intermediate for further chemical derivation in a controlled laboratory environment. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZCKCMQLZTICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4-fluoro-1,3-benzothiazol-2-amine

  • The starting material, 4-fluoro-1,3-benzothiazol-2-amine, is either commercially obtained or synthesized by fluorination of benzothiazole derivatives followed by amination at the 2-position.

Step 2: Reaction with N,N-diethylethane-1,2-diamine

  • The 4-fluoro-1,3-benzothiazol-2-amine is reacted with N,N-diethylethane-1,2-diamine.
  • The reaction conditions typically involve stirring in an appropriate solvent (e.g., ethanol or anhydrous organic solvents) at elevated temperature to facilitate nucleophilic substitution or condensation.
  • The molar ratios, temperature, and reaction time are optimized to maximize yield and purity.

Step 3: Purification

  • The crude product is purified by standard organic chemistry techniques such as recrystallization, column chromatography, or distillation.
  • Purity is typically confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis.

Research Findings and Optimization

  • The presence of the fluorine atom on the benzothiazole ring can influence reactivity and selectivity in the substitution reactions.
  • The ethane-1,2-diamine moiety with diethyl substitution provides steric and electronic effects that may require optimization of reaction conditions such as solvent choice, temperature, and catalyst or base usage.
  • Limited direct research data exist on this compound’s preparation, but analogous benzothiazole derivatives have been synthesized using mild conditions to preserve functional group integrity and avoid side reactions.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Starting materials 4-fluoro-1,3-benzothiazol-2-amine, N,N-diethylethane-1,2-diamine Purity >95% recommended
Solvent Ethanol, anhydrous organic solvents Solvent choice affects reaction rate
Temperature 25–80 °C Elevated temperature facilitates reaction
Reaction time 2–8 hours Depends on scale and conditions
pH control Neutral to slightly basic To avoid degradation of amines
Purification method Recrystallization, chromatography Ensures high purity
Yield Variable, typically moderate to high Optimization needed for scale-up

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been studied for its potential therapeutic applications:

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activity. The fluorinated derivatives may enhance the efficacy of these compounds by improving their pharmacokinetic properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit tumor growth in various cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been documented to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens .

Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its fluorinated nature can improve the chemical resistance of polymers against solvents and heat .

Sensor Development

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The benzothiazole unit offers fluorescence properties that can be leveraged in sensor applications .

Chromatography

This compound has been used as a standard in chromatographic methods for the analysis of similar compounds in complex mixtures. Its distinct chemical properties allow for effective separation and identification during analytical procedures .

Spectroscopic Studies

The compound's unique structure enables it to be a subject of spectroscopic studies (e.g., NMR, IR), aiding in the understanding of molecular interactions and conformational changes in various environments .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using similar benzothiazole derivatives.
Study BAntimicrobial EfficacyShowed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Study CSensor DevelopmentDeveloped a fluorescent sensor based on the compound for detecting heavy metals in water samples with high sensitivity and selectivity.

Mechanism of Action

The mechanism by which N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring critically influence physicochemical and biological properties.

Compound Name Substituent (Position) Key Properties/Effects Reference
N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine Fluoro (6) Reduced bioactivity compared to 4-fluoro; possible steric hindrance at position 6
N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Chloro (4) Increased lipophilicity (ClogP +0.5 vs. fluoro); higher membrane permeability
N,N-Diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine Methoxy (4), Methyl (7) Electron-donating methoxy enhances stability; methyl adds steric bulk, reducing reactivity
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Methoxy (4) Improved hydrogen bonding capacity; lower logP (-0.3) vs. fluoro analogs

Key Findings :

  • Fluoro vs. Fluoro offers a balance between electronegativity and steric effects .
  • Positional Effects : 4-Fluoro substitution optimizes electronic interactions with biological targets (e.g., enzymes), while 6-fluoro may disrupt binding due to steric clashes .
  • Methoxy Groups : Electron-donating methoxy substituents improve stability but reduce reactivity, limiting metabolic degradation .

Amine Backbone Modifications

Variations in the ethylenediamine backbone alter steric and electronic profiles.

Compound Name Amine Substitution Key Properties/Effects Reference
N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine Diethyl Enhanced lipophilicity (ClogP +1.2 vs. dimethyl); prolonged half-life in vivo
N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Dimethyl Reduced steric hindrance; faster metabolic clearance due to lower logP
N,N-Diethyl-N'-phenyl-N'-(propan-2-yl)ethane-1,2-diamine Phenyl, isopropyl High hydrophobicity (ClogP +2.5); potential for CNS penetration but poor solubility

Key Findings :

  • Diethyl vs. Dimethyl : Diethyl groups increase lipophilicity, extending plasma half-life but raising solubility challenges. Dimethyl analogs exhibit faster clearance .
  • Aromatic/Branched Substituents : Bulky groups like phenyl and isopropyl enhance hydrophobicity, favoring blood-brain barrier penetration but complicating formulation .

Key Findings :

  • The 4-fluoro-benzothiazole core may mimic natural substrates of bacterial enzymes, enabling competitive inhibition .
  • Ethylenediamine linkers facilitate chelation of metal ions critical for microbial survival .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Benzothiazole C=S stretching at 1243–1258 cm⁻¹; NH stretches at 3150–3319 cm⁻¹ confirm amine tautomerism .
  • Lipophilicity : Diethyl-4-fluoro derivatives exhibit ClogP ~2.8, ideal for oral bioavailability but requiring formulation optimization .
  • Solubility : Methoxy and dimethyl analogs show improved aqueous solubility (logS > -3.5) vs. chloro/diethyl derivatives (logS < -4.2) .

Biological Activity

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, also known by its IUPAC name N~1~,N~1~-diethyl-N~2~-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-ethanediamine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18FN3S
  • CAS Number : 1105188-19-9
  • Molecular Weight : 267.37 g/mol
  • Physical Form : Solid
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of various reagents and solvents. The specific methodologies for synthesizing this compound are not extensively detailed in the literature; however, it is often synthesized alongside other benzothiazole derivatives using similar techniques .

Enzyme Inhibition

Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). A study on related benzothiazinone compounds demonstrated AChE inhibition with IC50 values indicating promising activity . While direct data for this compound is lacking, it is plausible that it may exhibit similar enzyme inhibition properties due to its structural features.

Case Studies

Several studies have explored the biological properties of benzothiazole derivatives:

  • Acetylcholinesterase Inhibition :
    • A series of benzothiazinone compounds were evaluated for their AChE inhibition capabilities. One compound showed an IC50 value of 8.48 μM in the cortex and 39.80 μM in the hippocampus . This suggests that compounds in this family may serve as leads for developing new AChE inhibitors.
  • Cytotoxicity Studies :
    • The cytotoxic effects of related compounds have been assessed using human fibroblast cell lines. Compounds demonstrated varying levels of cytotoxicity, with some showing no significant effects at concentrations up to 100 µM . Such findings are crucial for evaluating the safety profiles of potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between primary amines and benzothiazole derivatives. For example, Schiff base formation using 2-amino-4-fluorobenzothiazole and N,N-diethylethane-1,2-diamine in ethanol under reflux conditions is a common approach. Solvent choice (e.g., ethanol vs. methanol), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2) critically affect yields. Catalysts like acetic acid may accelerate imine bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and the benzothiazole aromatic protons (δ ~7.0–8.5 ppm). The fluorine atom in the 4-position deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups) validate the structure .

Q. What are the primary research applications of this compound in pharmacology or materials science?

  • Methodological Answer : The benzothiazole core is associated with antimicrobial and enzyme-inhibitory activity. Researchers screen derivatives for antibacterial efficacy using in vitro assays (e.g., MIC against S. aureus or E. coli). In materials science, its amine groups enable coordination with transition metals (e.g., Co³⁺, Cu²⁺) for designing catalytic or luminescent complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between computational models and experimental crystallography?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in experimental data versus gas-phase DFT calculations. To address this:

  • Perform single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths/angles. Compare with DFT-optimized geometries using software like Gaussian or ORCA .
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may distort the structure .

Q. What strategies optimize regioselectivity during functionalization of the benzothiazole ring?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Fluorine at the 4-position directs incoming electrophiles to the 5- or 7-positions. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables C-C bond formation at specific sites. Pre-functionalize the benzothiazole with a halogen (e.g., Br at C-6) for targeted coupling .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Methodological Answer :

  • Stability Studies : Use HPLC or LC-MS to monitor degradation in buffers (pH 4–9) and solvents (DMSO, PBS). Amine protonation at low pH (<6) reduces solubility, while high pH (>8) may hydrolyze the imine bond .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and protonation states using tools like GROMACS. Correlate with experimental stability data .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and immobilized targets (e.g., DNA gyrase).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

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